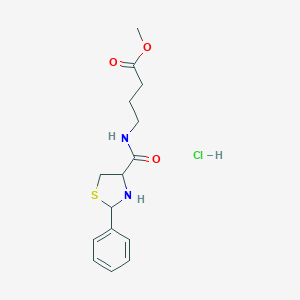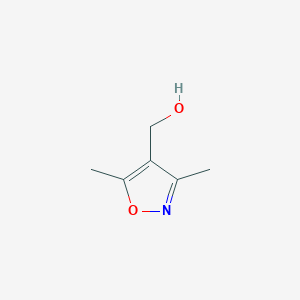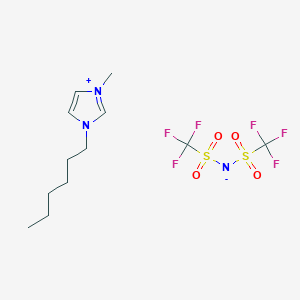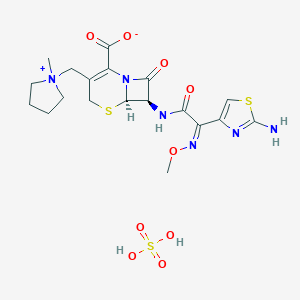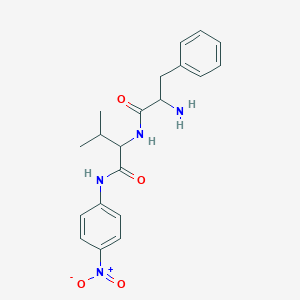
D-Phe-Val-p-nitroanilide
Vue d'ensemble
Description
D-Phe-Val-p-nitroanilide is a protease substrate . It has the empirical formula C20H24N4O4 and a molecular weight of 384.43 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)C(NC(=O)C(N)Cc1ccccc1)C(=O)Nc2ccc(cc2)N(=O)=O . Chemical Reactions Analysis
This compound can be used as a substrate to quantify and distinguish urokinase and tissue-type plasminogen activity . It has a lower Km value than the standard D-Val-Leu-Lys-p-nitroanilide, but it also has a much higher Vmax/Km than most other substrates of this type, which makes it a much better substrate .Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored at -20°C .Applications De Recherche Scientifique
Enzyme Kinetics Studies : It's used for studying the steady-state kinetics of plasmin- and trypsin-catalyzed hydrolysis of tripeptide-p-nitroanilides (Christensen & Ipsen, 1979). This research is significant in understanding the behavior of these enzymes under different conditions.
Synthesis of Tetrapeptide p-Nitroanilides : The compound is utilized in synthesizing tetrapeptide p-nitroanilides, achieving yields of 70-90% (Abdel Malak et al., 2009). This application is crucial in peptide chemistry and drug development.
Assay of Tissue Plasminogen Activator and Plasmin : It is widely employed in assays for tissue plasminogen activator and plasmin, as well as in inhibitor assays for these enzymes (Sharma & Castellino, 1990). These assays are vital for the study of blood clotting and fibrinolysis.
Biological Fluids Enzyme Determination : The compound is useful for determining trypsin, thrombin, and thrombin-like enzymes in biological fluids (Svendsen et al., 1972), aiding in the diagnosis and study of various blood disorders.
Study of Chymotrypsin-like Enzymes : It assists in elucidating the physiological roles of chymotrypsin-like enzymes (Powers et al., 1985), important for understanding digestive processes and immune response.
Chromogenic Substrate for Proteolytic Enzymes : The compound is widely used as a chromogenic substrate for determining the activity of proteolytic enzymes (Hojo et al., 2000), essential in enzymology and pharmaceutical research.
Inhibition of Factor Xa : It inhibits factor Xa amidolytic and proteolytic activity, indicating that a minimal peptide structure is necessary for inhibition (Orthner et al., 1981). This is significant in the study of blood coagulation.
Supramolecular Hydrogels : It is used as a building block for supramolecular hydrogels (Kurbasic et al., 2019), which have potential applications in drug delivery and tissue engineering.
Binding to Enzyme Fibrinogen : Peptides containing D-Phe-Val-p-nitroanilide, rapidly cleaved by thrombin in water, may be advantageous for binding to the enzyme fibrinogen (Rae & Scheraga, 2009), important in blood clotting research.
Mécanisme D'action
Target of Action
D-Phe-Val-p-nitroanilide is primarily used as a substrate for proteases . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .
Mode of Action
The compound interacts with its target proteases by serving as a substrate. The protease enzyme cleaves the peptide bond in this compound, leading to the release of p-nitroaniline . This cleavage is a result of the protease’s catalytic activity, which involves the hydrolysis of peptide bonds .
Biochemical Pathways
The action of this compound primarily affects the proteolysis pathway. Proteolysis is a critical biochemical pathway involved in protein catabolism, regulation of cellular processes, and the activation of enzymes and other bioactive molecules .
Pharmacokinetics
As a protease substrate, it is expected to be metabolized (cleaved) by proteases and the resulting products are likely to be further metabolized or excreted .
Result of Action
The cleavage of this compound by proteases results in the release of p-nitroaniline . This can be monitored spectrophotometrically, providing a quantitative measure of protease activity . Therefore, the use of this compound can help in the study and understanding of protease function and regulation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound and subsequently its interaction with proteases . Additionally, temperature can influence the rate of enzymatic reactions and the stability of the compound .
Orientations Futures
Analyse Biochimique
Biochemical Properties
D-Phe-Val-p-nitroanilide is known to interact with various enzymes and proteins. For instance, it can be used as a substrate to quantify and distinguish urokinase and tissue-type plasminogen activity . The nature of these interactions is characterized by a lower Km value and a much higher Vmax/Km than most other substrates of this type .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as urokinase and tissue-type plasminogen activators. It binds to these enzymes, potentially influencing their activity and leading to changes in gene expression .
Metabolic Pathways
This compound is involved in certain metabolic pathways due to its interaction with enzymes like urokinase and tissue-type plasminogen activators . These interactions could potentially affect metabolic flux or metabolite levels.
Propriétés
IUPAC Name |
2-[(2-amino-3-phenylpropanoyl)amino]-3-methyl-N-(4-nitrophenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-13(2)18(20(26)22-15-8-10-16(11-9-15)24(27)28)23-19(25)17(21)12-14-6-4-3-5-7-14/h3-11,13,17-18H,12,21H2,1-2H3,(H,22,26)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFZQZIWTDHXEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400731 | |
| Record name | D-Phe-Val-p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-89-7 | |
| Record name | D-Phe-Val-p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


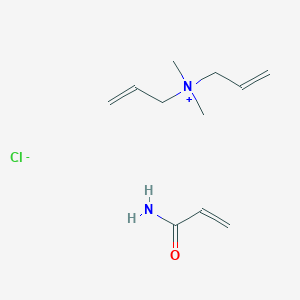

![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)
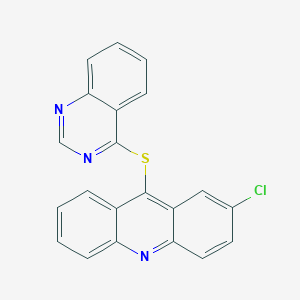
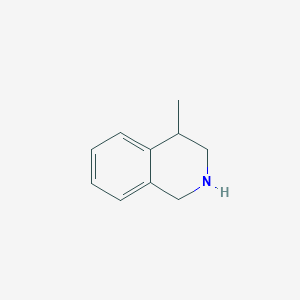
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B9909.png)
